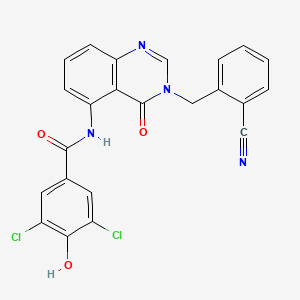
Hsd17B13-IN-29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-29 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13, which is associated with lipid metabolism in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of high-throughput screening to identify potential inhibitors, followed by optimization of the lead compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of Hsd17B13-IN-29 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Hsd17B13-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity as an inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
科学的研究の応用
Hsd17B13-IN-29 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism. In biology and medicine, it is investigated for its potential therapeutic effects in treating liver diseases, particularly nonalcoholic fatty liver disease and nonalcoholic steatohepatitis . Additionally, this compound is used in the development of diagnostic assays and as a reference compound in pharmacological studies .
作用機序
The mechanism of action of Hsd17B13-IN-29 involves the inhibition of the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the accumulation of lipid droplets in hepatocytes, thereby mitigating liver inflammation and fibrosis . The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .
類似化合物との比較
Hsd17B13-IN-29 is compared with other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13, such as BI-3231. While both compounds are potent inhibitors, this compound has shown higher selectivity and potency in preclinical studies . Similar compounds include other members of the hydroxysteroid dehydrogenase family, which also play roles in steroid metabolism and have therapeutic potential in various diseases .
特性
分子式 |
C23H14Cl2N4O3 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
3,5-dichloro-N-[3-[(2-cyanophenyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H14Cl2N4O3/c24-16-8-15(9-17(25)21(16)30)22(31)28-19-7-3-6-18-20(19)23(32)29(12-27-18)11-14-5-2-1-4-13(14)10-26/h1-9,12,30H,11H2,(H,28,31) |
InChIキー |
CEDWRVDOKSMNOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


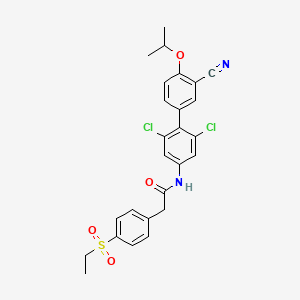
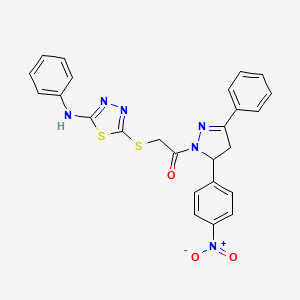

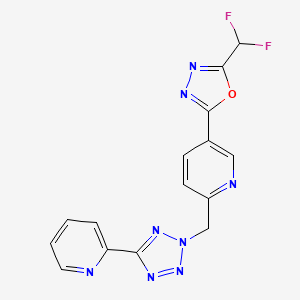
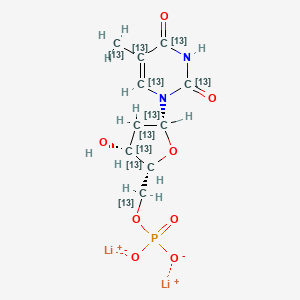

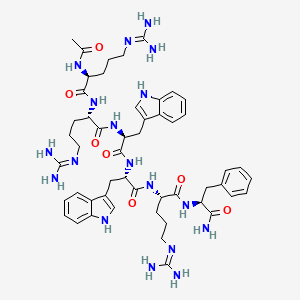
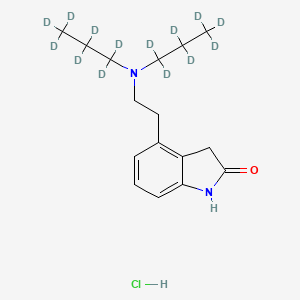
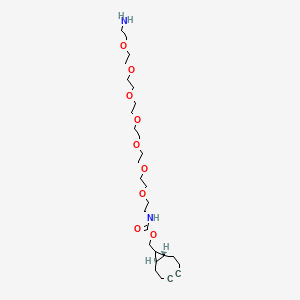

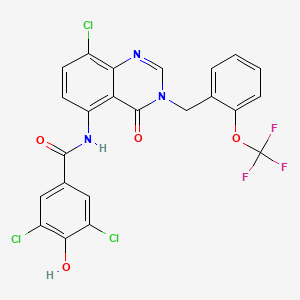
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
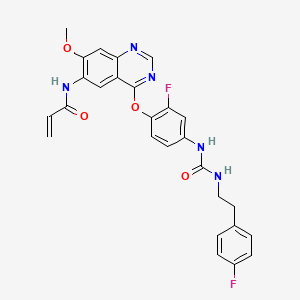
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
